Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)

14575-41-8 structure
Nome do Produto:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
- 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
- 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
- AC1L5FZA
- AC1Q4WP3
- AC1Q7BP3
- ChemDiv2_002412
- D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
- D-Arabino-hexose-(glucose)-phenylosotriazol
- D-Glucose-phenylosotriazol
- D-Lyxo-hexose-(galactose)-phen
- L-Xylo-hexose-(sorbose)-phenylosotriazol
- NSC20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- NSC-243483
- NSC-20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
- SMR000109147
- EU-0020028
- MLS002638738
- NSC405918
- CHEMBL1900682
- Z57044256
- HMS1375N14
- NSC46393
- Cambridge id 7031932
- NSC-405917
- NSC405917
- NSC-46393
- EN300-11410
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
- HMS3086J03
- NSC243483
- DTXSID90281200
- 14575-41-8
- 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
- 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
- NSC-405918
- CCG-4990
- Oprea1_609277
- AKOS000117402
- AKOS016881521
-
- Inchi: InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
- Chave InChI: JNMUJXXKLZFAIT-UHFFFAOYSA-N
- SMILES: OCC(C(C(C1C=NN(C2C=CC=CC=2)N=1)O)O)O
Propriedades Computadas
- Massa Exacta: 265.10635
- Massa monoisotópica: 265.10625597g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 5
- Complexidade: 276
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.8
- Superfície polar topológica: 112Ų
Propriedades Experimentais
- PSA: 111.63
- LogP: -0.98520
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11410-0.1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-11410-5.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-11410-1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 1g |
$371.0 | 2023-10-26 | |
1PlusChem | 1P001DUT-250mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 250mg |
$231.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-500mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 500mg |
$386.00 | 2024-06-20 | |
Enamine | EN300-11410-0.05g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-11410-0.25g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
Enamine | EN300-11410-0.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
1PlusChem | 1P001DUT-50mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 50mg |
$140.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-1g |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 1g |
$521.00 | 2024-06-20 |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Literatura Relacionada
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Produtos relacionados
- 1105188-38-2(N-[3-(dimethylamino)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
- 1021073-36-8(3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 2231675-58-2(2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine)
- 2680883-05-8(2-{[(prop-2-en-1-yloxy)carbonyl]amino}-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid)
- 1251564-33-6(N-4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
- 1806540-17-9(2-Dimethylamino-6-(trifluoromethoxy)mandelic acid)
- 1185303-04-1(4-(2,5-Dichlorophenoxy)piperidine hydrochloride)
- 1072933-64-2(3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine)
- 1805567-64-9(4-Bromo-3-methoxy-2-nitropyridine)
- 1407026-49-6(4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
